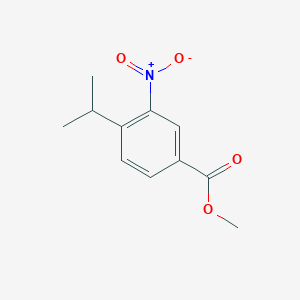

methyl 3-nitro-4-(propan-2-yl)benzoate

説明

Methyl 3-nitro-4-(propan-2-yl)benzoate (IUPAC name: methyl 3-nitro-4-(isopropyl)benzoate) is a nitro-substituted aromatic ester characterized by a methyl ester group at the 1-position, a nitro group at the 3-position, and an isopropyl group at the 4-position of the benzene ring (Fig. 1). The compound is synthesized via multi-step reactions involving nitration, esterification, and functional group coupling. For example, derivatives of this compound, such as methyl 3-((1-(dimethylamino)propan-2-yl)oxy)-4-nitrobenzoate (49a), are prepared using 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol under specific conditions (DMF, 40°C, 12 h) . The nitro group confers strong electron-withdrawing effects, enhancing reactivity toward nucleophilic substitution or reduction, while the isopropyl group introduces steric bulk, influencing solubility and crystallinity. Applications include its role as a precursor in synthesizing bioactive molecules, such as benzothiazole derivatives for pharmaceutical research .

特性

IUPAC Name |

methyl 3-nitro-4-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(2)9-5-4-8(11(13)16-3)6-10(9)12(14)15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFHWVGYCBUCQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-4-(propan-2-yl)benzoate typically involves the nitration of 4-isopropylbenzoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group at the meta position relative to the carboxyl group. The resulting 4-isopropyl-3-nitrobenzoic acid is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of methyl 3-nitro-4-(propan-2-yl)benzoate may involve continuous flow processes to ensure consistent quality and yield. The nitration and esterification steps are optimized for large-scale production, with careful control of reaction conditions to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions

methyl 3-nitro-4-(propan-2-yl)benzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-isopropyl-3-nitrobenzoic acid and methanol.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles such as amines or alcohols.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

Reduction: 4-Isopropyl-3-amino-benzoic acid methyl ester.

Substitution: Various substituted esters depending on the nucleophile.

Hydrolysis: 4-Isopropyl-3-nitrobenzoic acid and methanol.

科学的研究の応用

methyl 3-nitro-4-(propan-2-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of methyl 3-nitro-4-(propan-2-yl)benzoate depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, with the nitro and ester groups playing key roles in binding and activity.

類似化合物との比較

Table 1: Substituent Comparison of Methyl 3-Nitro-4-(Propan-2-yl)benzoate and Analogous Benzoate Esters

Key Observations :

- Electronic Effects: The nitro group in methyl 3-nitro-4-(propan-2-yl)benzoate increases electrophilicity at the aromatic ring, facilitating reactions like reduction (e.g., to amines, as in 49b ). Analogues with amino or piperazinyl groups (e.g., I-6230 ) exhibit enhanced hydrogen-bonding capacity, impacting solubility and biological activity.

- Steric Effects : Bulky substituents (e.g., isopropyl in the target compound vs. butoxy chains in ) reduce crystallinity but improve lipid solubility, affecting bioavailability.

Key Observations :

- Esterification : Methyl 3-nitro-4-(propan-2-yl)benzoate is synthesized via nucleophilic acyl substitution, whereas TiCl₃-mediated reactions (e.g., ) enable ketone coupling.

- Purification : Flash chromatography (PE/EtOAc) is common for nitro-substituted benzoates due to moderate polarity .

Physicochemical Properties

Key Observations :

- Melting Points : Derivatives with rigid structures (e.g., crystalline nitro-ketones ) exhibit higher melting points than flexible analogues.

- Solubility : Nitro groups enhance polarity, improving solubility in polar aprotic solvents (DMF, DMSO) .

Reactivity and Functionalization

- Nitro Reduction: The nitro group in methyl 3-nitro-4-(propan-2-yl)benzoate is reducible to an amine (e.g., 49b ), analogous to ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate (I-6273) .

- Ester Hydrolysis : Under basic conditions (LiOH, THF/H₂O), the methyl ester hydrolyzes to a carboxylic acid, similar to ethyl benzoate derivatives .

生物活性

Methyl 3-nitro-4-(propan-2-yl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

Methyl 3-nitro-4-(propan-2-yl)benzoate is an aromatic compound characterized by a nitro group and an isopropyl substituent on the benzoate ring. Its molecular formula is , and it possesses properties that may contribute to its biological activity.

Antimicrobial Properties

Research indicates that methyl 3-nitro-4-(propan-2-yl)benzoate exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, as well as certain Gram-negative strains. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting a potential role in treating inflammatory diseases. The anti-inflammatory mechanism may involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in the inflammatory response.

The biological activity of methyl 3-nitro-4-(propan-2-yl)benzoate can be attributed to its chemical structure, which allows it to interact with various biological targets:

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to alterations in cellular signaling pathways.

- Ester Group : Hydrolysis of the ester bond can release benzoic acid derivatives, which are known for their antimicrobial and anti-inflammatory activities .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of methyl 3-nitro-4-(propan-2-yl)benzoate against a panel of microorganisms. The results are summarized in Table 1:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data indicates that the compound has varying degrees of effectiveness against different bacteria, with higher resistance observed in Gram-negative strains compared to Gram-positive ones .

Anti-inflammatory Activity Assessment

Another study investigated the anti-inflammatory potential of methyl 3-nitro-4-(propan-2-yl)benzoate using lipopolysaccharide (LPS)-stimulated macrophages. The findings are presented in Table 2:

| Treatment | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| Methyl 3-nitro-4-(propan-2-yl)benzoate (10 µM) | 250 | 150 |

The results indicate a significant reduction in pro-inflammatory cytokine production upon treatment with the compound, supporting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。